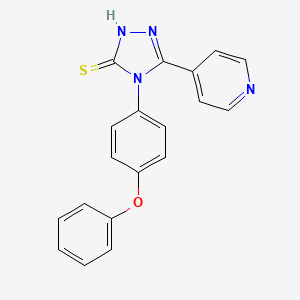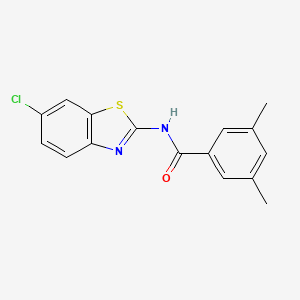
4-(4-phenoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole heterocyclic system, which has been extensively studied due to the wide range of properties and applications of its derivatives in various fields including pharmacology and material science.
Synthesis Analysis
The synthesis of derivatives similar to this compound involves multistep reaction sequences. For example, a derivative was synthesized starting from pyrrole, which was transformed using a non-catalytic form of the Fridel-Crafts reaction, followed by hydrazinolysis and intramolecular alkaline heterocyclization (Gotsulya et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar triazole derivatives is often conducted using techniques like X-ray crystallography, which provides insights into various intermolecular interactions within the crystalline solid. For instance, analysis of a structurally related compound highlighted the presence of multiple intermolecular interactions stabilizing the crystal structure (Panini et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives often include cyclo-condensation, alkylation, and interaction with various reagents leading to the formation of new compounds with different properties. The synthesis and reactivity of these compounds are influenced by their specific functional groups and the nature of the substituents (Dave et al., 2007).
Physical Properties Analysis
The physical properties of triazole derivatives are characterized by methods such as chromatographic analysis, melting point determination, and spectroscopic methods like IR and NMR, which help in confirming the structure and purity of the synthesized compounds (Singh & Kandel, 2013).
特性
IUPAC Name |
4-(4-phenoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c25-19-22-21-18(14-10-12-20-13-11-14)23(19)15-6-8-17(9-7-15)24-16-4-2-1-3-5-16/h1-13H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPAGIZAJQYMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide](/img/structure/B5638922.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5638927.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-phenylacetamide](/img/structure/B5638929.png)
![2-(4-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5638943.png)
![9-(3-methylbenzoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638948.png)

![propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638969.png)
![1-[4-(phenylsulfonyl)phenyl]-1H-imidazole](/img/structure/B5638980.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5639003.png)
![3-[5-(5-fluoro-2-methoxybenzoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide](/img/structure/B5639004.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5639010.png)